Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate
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Overview
Description
Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a phenolate ion. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethanol.
Reaction with Phenol: The intermediate is then reacted with phenol in the presence of a base, such as potassium hydroxide, to form the desired phenolate compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated phenolate derivatives.
Scientific Research Applications
Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
- Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)ethyl)phenolate
- Potassium p-(1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate
Comparison:
- Uniqueness: Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties.
- Chemical Properties: The additional trifluoromethyl group enhances the compound’s stability and reactivity compared to similar compounds.
- Applications: Its unique structure makes it more suitable for specific applications in research and industry.
Properties
CAS No. |
52870-69-6 |
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Molecular Formula |
C15H9F6KO2 |
Molecular Weight |
374.32 g/mol |
IUPAC Name |
potassium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H10F6O2.K/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;/h1-8,22-23H;/q;+1/p-1 |
InChI Key |
BNMXZMYLDBRDSC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)O.[K+] |
Origin of Product |
United States |
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